2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include N-alkylation cyclization, esterification, and Pinner synthesis . These methods are designed to optimize yield and purity while minimizing side reactions and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Azetidinyl)pyridine Hydrochloride
- 2-(3-Azetidinyl)pyrimidine Hydrochloride
- 3-(3-Azetidinyl)pyridine Hydrochloride
Uniqueness
2-(3-Azetidinyl)-6-phenylpyridine Hydrochloride is unique due to its specific structural configuration, which combines the azetidine ring with phenyl and pyridine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H15ClN2 |
---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-6-phenylpyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12;/h1-8,12,15H,9-10H2;1H |
InChI-Schlüssel |
FGRQKFFMRXCGRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.